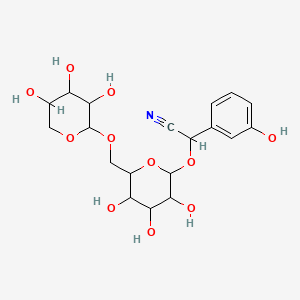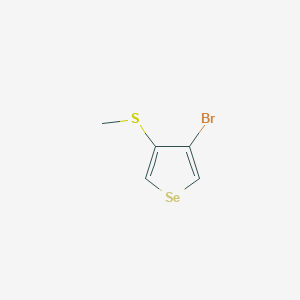
3-Bromo-4-(methylsulfanyl)selenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(methylsulfanyl)selenophene is a heterocyclic compound containing selenium. Selenophenes are a special family of heterocyclic compounds present in several bioactive molecules and organic functional materials. The selenophene core is found in a wide variety of compounds, many of which are pharmacologically important due to their biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, antinociceptive, antihypertensive, and anticonvulsant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylsulfanyl)selenophene can be achieved through various synthetic methodologies. One common approach involves the use of vinyl bromides bearing an organoselenium substituent. The reaction typically proceeds under mild conditions with high efficiency, using cheap reagents and minimized steps .
Industrial Production Methods
Industrial production methods for selenophenes, including this compound, often involve the addition of nucleophilic or electrophilic selenium species to acyclic π-systems under mild conditions. These methods aim to produce diversely functionalized five-membered selenium rings with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(methylsulfanyl)selenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized under appropriate conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the selenophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). The reactions typically proceed under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while substitution reactions can introduce various functional groups onto the selenophene ring .
Aplicaciones Científicas De Investigación
3-Bromo-4-(methylsulfanyl)selenophene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(methylsulfanyl)selenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing various cellular processes. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with different biomolecules, potentially leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Bromo-4-(methylsulfanyl)selenophene include other selenophenes, such as:
- 3-Iodo-selenophene
- 3-(Phenylselanyl)-selenophene
- 2-Organylchalcogenyl-benzo[b]selenophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
82451-15-8 |
|---|---|
Fórmula molecular |
C5H5BrSSe |
Peso molecular |
256.04 g/mol |
Nombre IUPAC |
3-bromo-4-methylsulfanylselenophene |
InChI |
InChI=1S/C5H5BrSSe/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 |
Clave InChI |
QQDSYYMBNSWOFD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C[Se]C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)
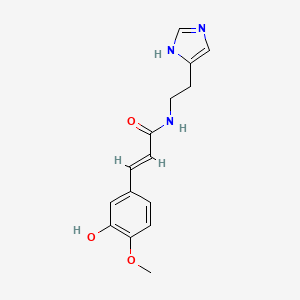
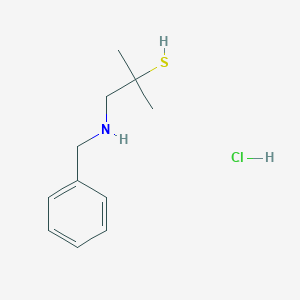
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
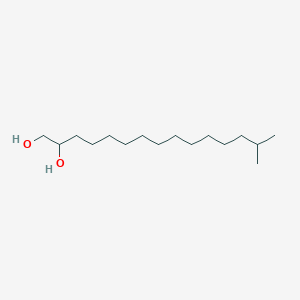
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
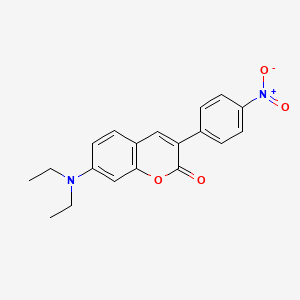

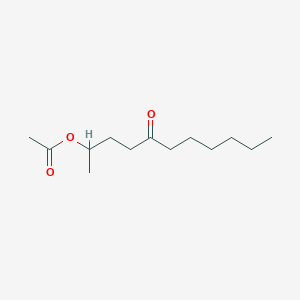
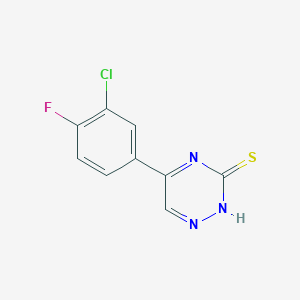

![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
